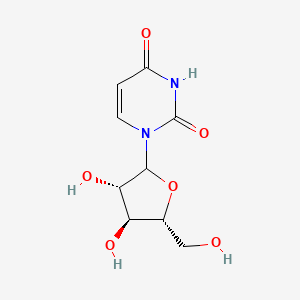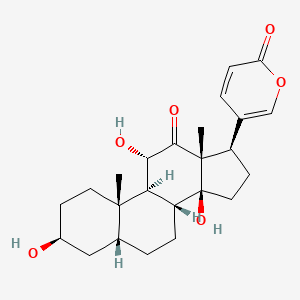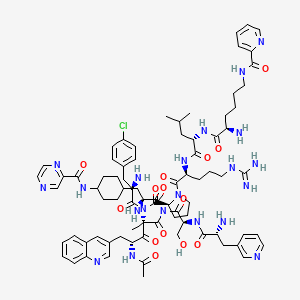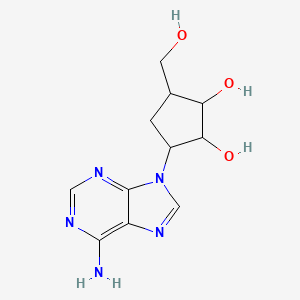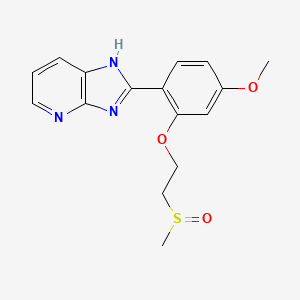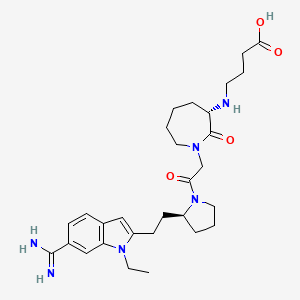
Butanoic acid, 4-(((3S)-1-(2-((2S)-2-(2-(6-(aminoiminomethyl)-1-ethyl-1H-indol-2-yl)ethyl)-1-pyrrolidinyl)-2-oxoethyl)hexahydro-2-oxo-1H-azepin-3-yl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AT-1459 is a novel, direct thrombin inhibitor with antithrombotic efficacy.
Aplicaciones Científicas De Investigación
Tobacco-Specific Carcinogens:
The study by Stepanov et al. (2008) provides insights into the metabolic activation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific carcinogen. The research highlights the quantitatively significant pathway of NNK metabolic activation in smokers, accounting for a large part of the total urinary excretion of NNK metabolites. The paper suggests that the extent of NNK activation varies among individuals and could serve as an indicator of cancer risk (Stepanov et al., 2008).
Carcinogenic Heterocyclic Amines:
Ushiyama et al. (1991) discuss the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a regular diet. The paper emphasizes the continual exposure to these amines through diet and their potential formation in cooked foods (Ushiyama et al., 1991).
GABA Receptor Partial Agonist:
Shaffer et al. (2008) elucidate the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor partial agonist in humans. The study provides a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this compound, highlighting its potential implications in medical research (Shaffer et al., 2008).
Nicotine Metabolism:
Hecht et al. (1999) discuss the quantitation of certain acids in human urine as a significant pathway of nicotine metabolism. The study suggests that these compounds could serve as biomarkers for the metabolic activation of tobacco-specific carcinogens, offering insights into nicotine's biological effects (Hecht et al., 1999).
Propiedades
Número CAS |
294658-50-7 |
|---|---|
Nombre del producto |
Butanoic acid, 4-(((3S)-1-(2-((2S)-2-(2-(6-(aminoiminomethyl)-1-ethyl-1H-indol-2-yl)ethyl)-1-pyrrolidinyl)-2-oxoethyl)hexahydro-2-oxo-1H-azepin-3-yl)amino)- |
Fórmula molecular |
C29H42N6O4 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
4-[[(3S)-1-[2-[(2S)-2-[2-(6-carbamimidoyl-1-ethylindol-2-yl)ethyl]pyrrolidin-1-yl]-2-oxoethyl]-2-oxoazepan-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C29H42N6O4/c1-2-34-23(17-20-10-11-21(28(30)31)18-25(20)34)13-12-22-7-6-16-35(22)26(36)19-33-15-4-3-8-24(29(33)39)32-14-5-9-27(37)38/h10-11,17-18,22,24,32H,2-9,12-16,19H2,1H3,(H3,30,31)(H,37,38)/t22-,24-/m0/s1 |
Clave InChI |
DTJAQQZJSTVZRK-UPVQGACJSA-N |
SMILES isomérico |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CC[C@@H]3CCCN3C(=O)CN4CCCC[C@@H](C4=O)NCCCC(=O)O |
SMILES |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
SMILES canónico |
CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-((1-(2-(2-(2-(6-amidino-1-ethylindol-2-yl)ethyl)pyrrolidinyl)-2-oxoethyl)-2-oxoazaperhydroepin-3-yl)amino)butanoic acid AT 1459 AT-1459 AT1459 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



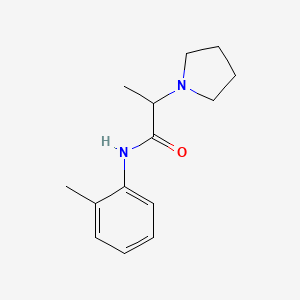
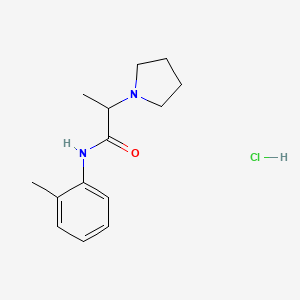
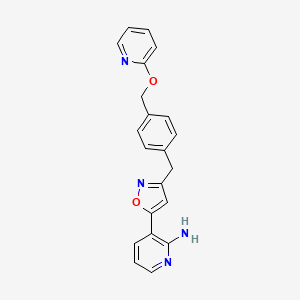
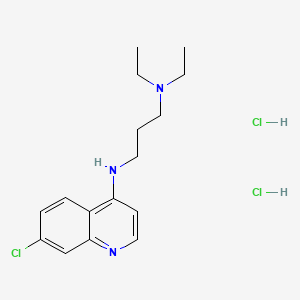
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)
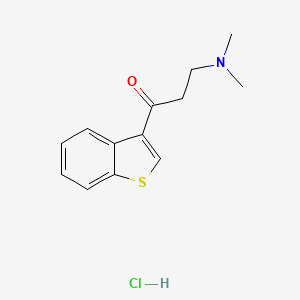
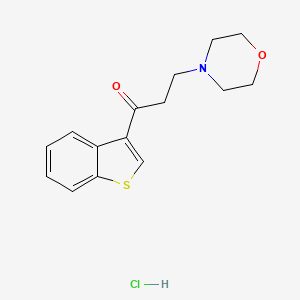
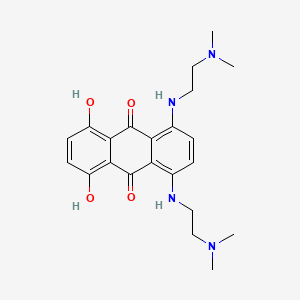
![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
